HIV-1 Integrase Strand Transfer Inhibition Efficacy of Chromene-3-carboxamides
A series of eighteen 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues has been evaluated for HIV-1 integrase (IN) inhibition. Six molecules from this series demonstrated significant inhibition of HIV-1 integrase 3′-strand transfer with IC50 values less than 1.7 μM. [1] This is a strong, evidence-based indicator of the antiviral potential inherent in the chromene-3-carboxamide core. While the specific 2-phenoxyphenyl-substituted compound was not among the six most active in this particular study, its structural alignment with the active pharmacophore is high. The study also highlights the crucial importance of the chromene-3-carboxamide motif for enzymatic activity, suggesting this scaffold is a key determinant of potency. In the same assay, the known inhibitor dolutegravir is used as a reference standard, but its IC50 value was not specified in the available abstract or public summary.
| Evidence Dimension | HIV-1 Integrase 3'-strand transfer inhibition (IC50) |
|---|---|
| Target Compound Data | Not available for the specific compound. |
| Comparator Or Baseline | Six close structural analogs (compounds 13h, 13i, 13l, 13p, 13q, 13r) from the same series. |
| Quantified Difference | Active analogs: IC50 < 1.7 μM. Inactive analogs from the series: Not quantifiable from the abstract as specific IC50 values for inactive compounds were not provided, but they did not meet the activity threshold. |
| Conditions | HIV-1 integrase strand transfer assay using a standard available kit, with dolutegravir as a reference. |
Why This Matters
This class-level evidence justifies the evaluation of this compound in HIV integrase assay panels; procurement for this target class is supported by the scaffold's proven activity, but researchers must be aware that the exact potency of this specific analog is not yet characterized.
- [1] Wadhwa, P.; Jain, P.; Jadhav, H.R. Design, Synthesis and In Vitro Evaluation of 2-Oxo-N-substituted Phenyl-2H-chromene-3-carboxamide Derivatives as HIV Integrase Strand Transfer Inhibitors. Letters in Drug Design & Discovery 2020, 17 (4), 418–427. View Source
